molecular formula C8H13NO B13974548 Bicyclo[4.1.0]heptane-7-carboxamide CAS No. 90154-89-5

Bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B13974548
CAS No.: 90154-89-5
M. Wt: 139.19 g/mol
InChI Key: GGLINYPAJRAUAI-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-7-carboxamide is a bicyclic organic compound featuring a fused cyclohexane and cyclopropane ring system (bicyclo[4.1.0]heptane) with a carboxamide (-CONH₂) functional group at the 7-position. This structure confers unique stereoelectronic properties due to the strain imposed by the cyclopropane ring and the rigidity of the bicyclic framework.

Properties

CAS No.

90154-89-5

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

bicyclo[4.1.0]heptane-7-carboxamide

InChI

InChI=1S/C8H13NO/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H2,9,10)

InChI Key

GGLINYPAJRAUAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane-7-carboxamide can be synthesized through several methods. One common approach involves the reaction of bicyclo[4.1.0]heptane with a suitable amide-forming reagent. For example, the reaction of bicyclo[4.1.0]heptane with ammonia or an amine in the presence of a dehydrating agent can yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted bicyclo[4.1.0]heptane derivatives, depending on the nucleophile used.

Scientific Research Applications

Bicyclo[4.1.0]heptane-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

Bicyclo[4.1.0]heptane derivatives differ primarily in their substituents, which dictate reactivity, stability, and applications. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Properties
Bicyclo[4.1.0]heptane-7-carboxamide -CONH₂ C₈H₁₃NO ~143 (estimated) Not reported Not reported High polarity, hydrogen-bonding capability
Bicyclo[4.1.0]heptane-7-carboxylic acid -COOH C₈H₁₂O₂ 140.18 (estimated) Not reported Not reported Acidic, forms salts, esterifiable
Bicyclo[4.1.0]heptane-7-carbonyl chloride -COCl C₈H₁₁ClO 158.63 Not reported 201.5 (predicted) Reactive acylating agent
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxaldehyde -CHO (with triene) C₈H₆O 118.13 Not reported Not reported Electrophilic aldehyde, conjugated system

Notes:

  • Carboxamide vs. Carboxylic Acid : The carboxamide group lacks acidic protons (unlike -COOH), reducing ionization in physiological conditions. This enhances membrane permeability, making it relevant in drug design .
  • Carbonyl Chloride : Highly reactive, used in synthesizing amides or esters. Its predicted boiling point (201.5°C) reflects lower volatility compared to aldehydes .
  • Triene Carboxaldehyde : The conjugated triene system increases electrophilicity and UV activity, useful in photochemical studies .
Thermodynamic and Physical Properties

Data from bicyclo systems with varying ring sizes and substituents highlight structural effects:

Compound State Melting Point (°C) Boiling Point (°C) Ring Strain
Bicyclo[4.1.0]heptane Liquid -36.7 Not reported Moderate
Bicyclo[2.2.1]heptane Solid -95.1 203.9 High
Bicyclo[3.1.0]hexane Gas 38.6 Not reported Very high

Key Observations :

  • The [4.1.0] system exhibits moderate strain compared to highly strained [3.1.0] or [2.2.1] systems. Strain influences thermal stability and reactivity .
  • Substituents like carboxamide may stabilize the bicyclic core by delocalizing electron density, reducing ring strain effects .

Biological Activity

Bicyclo[4.1.0]heptane-7-carboxamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its bicyclic framework, which contributes to its biological properties. The stereochemistry of the compound, particularly the (1R,6S) configuration, plays a significant role in its interaction with biological systems. The synthesis of this compound can be achieved through various methods, including asymmetric synthesis techniques that enhance yield and specificity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. This interaction can modulate enzyme activity or receptor signaling, leading to various physiological effects. For instance, it has been investigated as a potential enzyme inhibitor and a biochemical probe in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Activity : Certain derivatives have demonstrated moderate antiviral effects against viruses such as coxsackie B4 virus, with an effective concentration (EC50) of 9.4 µg/mL and a selectivity index (SI) of 8.4 .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, although detailed mechanisms remain under investigation.
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, suggesting potential applications in treating infections.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antiviral Testing : A study synthesized carbocyclic nucleoside analogues based on the bicyclo[4.1.0]heptane scaffold, evaluating their antiviral properties against various viruses. While most compounds showed limited activity, one derivative exhibited significant inhibition against coxsackie B4 virus .
  • Enzyme Interaction Studies : Research focused on the binding affinities and inhibitory effects of this compound on target enzymes revealed that its unique structure enhances binding capabilities, making it a candidate for further pharmacological exploration .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeDescriptionReference
AntiviralModerate activity against coxsackie B4 virus (EC50 = 9.4 µg/mL)
Enzyme InhibitionPotential inhibitor in metabolic pathways
AntimicrobialEfficacy shown in certain derivatives

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